Immepip dihydrobromide

Catalog No.
S530533
CAS No.
164391-47-3
M.F
C9H17Br2N3
M. Wt
327.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Immepip dihydrobromide

CAS Number

164391-47-3

Product Name

Immepip dihydrobromide

IUPAC Name

4-(1H-imidazol-5-ylmethyl)piperidine;dihydrobromide

Molecular Formula

C9H17Br2N3

Molecular Weight

327.06 g/mol

InChI

InChI=1S/C9H15N3.2BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;;/h6-8,10H,1-5H2,(H,11,12);2*1H

InChI Key

YGNJPNRDGXJQJX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Immepip (hydrobromide)

Canonical SMILES

C1CNCCC1CC2=CN=CN2.Br.Br

The exact mass of the compound Immepip dihydrobromide is 324.9789 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Immepip dihydrobromide (CAS 164391-47-3) is a highly potent, brain-penetrant histamine H3 and H4 receptor agonist utilized extensively in advanced neuropharmacological and immunoregulatory research . Formulated as a dihydrobromide salt, this compound overcomes the inherent aqueous insolubility of lipophilic imidazole derivatives, achieving measurable processability for both in vitro high-throughput screening and in vivo microdialysis . By offering a well-characterized baseline of high affinity (Ki = 0.4 nM at H3) and robust chemical stability, Immepip dihydrobromide serves as a critical procurement standard for laboratories requiring reproducible modulation of histaminergic pathways .

Substituting Immepip dihydrobromide with prototypical H3 agonists like (R)-alpha-methylhistamine or non-selective endogenous histamine introduces significant experimental variability [1]. While (R)-alpha-methylhistamine is a standard reference, it lacks the distinct tissue-specific functional profile exhibited by Immepip, which demonstrates marked functional divergence between central and peripheral nervous system assays [2]. Furthermore, procuring the free base form of Immepip instead of the dihydrobromide salt drastically reduces aqueous solubility, necessitating the use of organic co-solvents like DMSO that can confound sensitive in vivo behavioral models and cellular release assays .

Aqueous Solubility for In Vivo Formulation

Procuring the dihydrobromide salt of Immepip yields high aqueous solubility compared to standard imidazole free bases. Immepip dihydrobromide achieves a maximum solubility of 100 mM (approx. 32.7 mg/mL) in water. This eliminates the requirement for organic co-solvents, ensuring that stock solutions remain stable and biologically compatible for direct intraperitoneal or microdialysis administration .

Evidence DimensionAqueous solubility limit
Target Compound Data100 mM (>32.7 mg/mL) in water
Comparator Or BaselineStandard imidazole free bases (typically <1 mg/mL in water)
Quantified Difference>30-fold increase in aqueous solubility
ConditionsStandard aqueous formulation at room temperature

High aqueous solubility prevents precipitation during in vivo dosing and eliminates solvent-induced artifacts in sensitive neurological assays.

Central vs. Peripheral Functional Selectivity

Immepip demonstrates a distinct tissue-specific functional profile that differentiates it from prototypical agonists. In functional assays, Immepip exhibits almost a 10-fold higher agonistic potency in the rat cerebral cortex (inhibition of [(3)H]-noradrenaline release) than in the guinea pig jejunum (inhibition of neurogenic contraction) [1]. In contrast, the standard comparator (R)-alpha-methylhistamine does not display this significant tissue disparity, making Immepip highly effective for isolating CNS-specific H3 receptor responses [1].

Evidence DimensionCNS vs. Peripheral Agonistic Potency
Target Compound Data~10-fold higher potency in cerebral cortex vs. jejunum
Comparator Or Baseline(R)-alpha-methylhistamine (lacks tissue disparity)
Quantified Difference10-fold functional selectivity for CNS over peripheral models
ConditionsRat cerebral cortex slice [(3)H]-noradrenaline release vs. guinea pig jejunum contraction

Enables researchers to selectively probe central histaminergic pathways with minimal peripheral neurogenic interference.

High-Affinity Dual H3/H4 Receptor Activation

While initially classified as a selective H3 agonist, quantitative binding studies reveal that Immepip is a potent dual H3/H4 receptor agonist. It displays a pKi of 9.3 (Ki = 0.4 nM) at the human H3 receptor and a pKi of 7.7 (Ki = 9 nM) at the human H4 receptor [1]. This high-affinity dual profile makes it a more comprehensive tool than older, strictly H3-focused ligands when studying overlapping histaminergic pathways in immunoregulatory and inflammatory models .

Evidence DimensionReceptor binding affinity (Ki)
Target Compound DataKi = 0.4 nM (H3), Ki = 9 nM (H4)
Comparator Or BaselineStrictly selective H3 agonists (negligible H4 affinity)
Quantified DifferenceSub-nanomolar to low-nanomolar affinity at both H3 and H4 receptors
ConditionsRadioligand displacement assays on human recombinant H3 and H4 receptors

Crucial for procurement when experimental models require simultaneous activation of H3 and H4 pathways, such as in neuro-immune cross-talk studies.

In Vivo CNS Microdialysis and Behavioral Assays

Due to its high aqueous solubility (100 mM) and 10-fold higher functional potency in the cerebral cortex compared to peripheral tissues, Immepip dihydrobromide is a highly suitable choice for in vivo CNS microdialysis. It allows for stable, solvent-free dosing to accurately measure the reduction of cortical histamine and noradrenaline release without confounding peripheral side effects [1].

Neuro-Immune and Inflammatory Pathway Modeling

Immepip's dual high-affinity agonism at both H3 (Ki = 0.4 nM) and H4 (Ki = 9 nM) receptors makes it a critical reagent for studying neuro-immune crosstalk. It is specifically procured for assays investigating the immunoregulatory processes of histamine, where simultaneous H3/H4 activation is required to map complex inflammatory responses [2].

High-Throughput Receptor Binding and Screening

The quantifiable stability of the dihydrobromide salt in stock solutions ensures high reproducibility in high-throughput screening environments. It serves as a reliable positive control and baseline comparator for evaluating the potency and selectivity of novel, next-generation H3 or H4 receptor ligands .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

326.97687 Da

Monoisotopic Mass

324.97892 Da

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SC7C3FMY7W

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023
1. Liu, C., Ma, X., Jiang, X., et al. Cloning and pharmacological characterization of a fourth histamine receptor (H4) expressed in bone marrow. Mol. Pharmacol. 59(3), 420-426 (2001).
2. Vollinga, R.C., de Koning, J.P., Jansen, F.P., et al. A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine. J. Med. Chem. 37(3), 332-333 (1994).
3. Jansen, F.P., Mochizuki, T., Yamamoto, Y., et al. In vivo modulation of rat hypothalamic histamine release by the histamine H3 receptor ligands, immepip and clobenpropit. Effects of intrahypothalamic and peripheral application. Eur. J. Pharmacol. 362(2-3), 149-155 (1998).
4. Cannon, K.E., Leurs, R., and Hough, L.B. Activation of peripheral and spinal histamine H3 receptors inhibits formalin-induced inflammation and nociception, respectively. Pharmacol. Biochem. Behav. 88(1), 122-129 (2007).

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